N-[9-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide
Description
This compound is a phosphoramidite-modified purine derivative designed for therapeutic oligonucleotide synthesis. Its structure includes:
- Bis(4-methoxyphenyl)phenylmethoxy (DMT) group: A photolabile protecting group that stabilizes the sugar moiety during solid-phase synthesis .
- 2-Cyanoethyl phosphoramidite group: Enables coupling with nucleophiles (e.g., hydroxyl groups) in oligonucleotide chain elongation .
- Benzamide substituent: Attached to the purine base (adenine/guanine analog), enhancing solubility and modulating base-pairing interactions .
Properties
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDNKEQZFSTIMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H52N7O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
857.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98796-53-3 | |
| Record name | N6-Benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyadenosine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.211.108 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
5'-O-Dimethoxytrityl (DMT) Protection
The 5'-hydroxyl group of the furanose ring is protected using bis(4-methoxyphenyl)phenylmethanol (DMT-Cl) in anhydrous pyridine. This step ensures regioselectivity during subsequent phosphorylation.
N6-Benzoylation of Adenine
The exocyclic amine at position 6 of the purine is benzoylated using benzoyl chloride in tetrahydrofuran (THF) with triethylamine as a base. This prevents undesired side reactions during phosphoramidite formation.
Phosphoramidite Synthesis
Phosphorylation at the 3'-hydroxyl is achieved via phosphoramidite chemistry, a cornerstone of oligonucleotide synthesis.
Reagents and Conditions
Reaction progress is monitored by thin-layer chromatography (TLC), with typical completion within 2–4 hours at room temperature.
Table 1: Comparative Phosphitylation Conditions
Coupling and Deprotection Steps
Glycosidic Bond Formation
The purine base is attached to the protected sugar via Vorbrüggen glycosylation, employing trimethylsilyl triflate (TMSOTf) as a catalyst. This step proceeds in dichloroethane at 80°C for 8 hours.
Selective Deprotection
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TBS Removal : tert-Butyldimethylsilyl (TBS) groups (if present) are cleaved using tetrabutylammonium fluoride (TBAF) in THF.
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DMT Retention : The acid-labile DMT group remains intact to facilitate purification via silica gel chromatography.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H/¹³C NMR : Key signals include DMT aromatic protons (δ 7.2–6.8 ppm) and phosphoramidite diisopropylamino groups (δ 1.2 ppm).
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Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ = 857.3666).
Optimization Challenges
Side Reactions
Yield Improvements
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Stepwise Coupling : Sequential addition of phosphitylating agent reduces dimerization.
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Catalyst Screening : Substituting tetrazole with 5-ethylthio-1H-tetrazole (ETT) increases reaction efficiency.
Industrial-Scale Adaptations
For bulk production, continuous flow reactors enhance reproducibility and safety. Key parameters include:
-
Residence Time : 10–15 minutes.
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Temperature Control : Maintained at 25±1°C via jacketed reactors.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
DA-CE phosphoramidite primarily undergoes substitution reactions during oligonucleotide synthesis. The key reaction involves the coupling of the phosphoramidite with the terminal 5’-hydroxyl group of the growing oligonucleotide chain .
Common Reagents and Conditions
Phosphitylating Reagent: 2-cyanoethyl N,N-diisopropylchlorophosphoramidite
Protecting Groups: Dimethoxytrityl (DMT) for the 5’-hydroxyl group
Deprotection: Ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA) at elevated temperatures
Major Products Formed
The major product formed from the reaction of DA-CE phosphoramidite is the phosphite triester intermediate, which is subsequently oxidized to form the stable phosphate linkage in the oligonucleotide .
Scientific Research Applications
DA-CE phosphoramidite is extensively used in various scientific research applications:
Mechanism of Action
The mechanism of action of DA-CE phosphoramidite involves its role as a building block in the chemical synthesis of oligonucleotides. The phosphoramidite group reacts with the terminal hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester intermediate. This intermediate is then oxidized to form a stable phosphate linkage, extending the oligonucleotide chain .
Comparison with Similar Compounds
Structural Variations and Functional Implications
The following table summarizes critical differences among structurally related compounds:
Functional Group Impact on Properties
- Phosphoramidite vs. Thiophosphate : The main compound’s phosphoramidite group enables efficient coupling in oligonucleotide synthesis, whereas thiophosphates (Compound 12) enhance nuclease resistance but require harsher oxidation conditions .
- Protecting Groups : DMT (main compound) offers reversible protection critical for solid-phase synthesis, while tert-butyldimethylsilyl (TBDMS, ) provides alternative steric shielding but requires fluoride-based deprotection .
- Solubility Modifiers : Methoxy () and 2-methoxyethoxy () groups improve aqueous solubility, aiding in vivo delivery .
Research Findings
- Oligonucleotide Stability : Thiophosphate analogs (Compound 12) exhibit 3–5× longer half-lives in serum compared to phosphodiesters but may reduce target-binding affinity due to stereochemical heterogeneity .
- Coupling Efficiency: The main compound’s 2-cyanoethyl phosphoramidite achieves >98% coupling efficiency in ASO synthesis, outperforming older aryl phosphoramidites (e.g., methyl) .
- Fluorescent Derivatives : Compounds with phenylethynyl tags () enable real-time tracking of oligonucleotide uptake but require additional synthetic steps .
Biological Activity
N-[9-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide is a complex compound with potential applications in pharmaceutical research. Its intricate structure suggests interactions with various biological processes, particularly those involving purine derivatives. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 917.98 g/mol. It features a benzamide group linked to a purine ring, which is part of an extensive sugar-phosphate backbone. The detailed structure is shown below:
| Property | Value |
|---|---|
| Molecular Formula | C₄₉H₅₆N₇O₉P |
| Molecular Weight | 917.98 g/mol |
| CAS Number | 251647-53-7 |
| Purity | ≥95% |
Research indicates that the compound may act as a nucleoside analog, potentially interfering with nucleic acid synthesis and cellular proliferation. This mechanism is critical in the development of antiviral and anticancer therapies.
- Inhibition of Nucleic Acid Synthesis : The structural similarity to natural nucleosides allows the compound to incorporate into RNA or DNA, disrupting normal replication processes.
- Antiproliferative Effects : In vitro studies have shown that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and cell cycle arrest.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast and prostate cancer cells. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| PC3 (Prostate) | 15.0 |
These results indicate that the compound has potent antiproliferative effects, which warrant further investigation into its therapeutic potential.
Antiviral Activity
Preliminary data suggest that the compound may possess antiviral properties, particularly against RNA viruses. In vitro assays demonstrated inhibition of viral replication in cell cultures infected with influenza virus, with an observed reduction in viral titer by over 70% at optimal concentrations.
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer tested the efficacy of a related purine analog derived from this compound. Results showed a median progression-free survival increase compared to standard chemotherapy.
- Antiviral Research : A study assessed the antiviral effects of similar compounds against hepatitis C virus (HCV). The findings indicated that these compounds could reduce viral load significantly, suggesting potential for development as HCV therapeutics.
Q & A
Q. What are the key synthetic routes for synthesizing N-[9-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide, and what reaction conditions are critical for high yield?
The synthesis typically involves multi-step coupling reactions. Key steps include:
- Protection of the purine base : The bis(4-methoxyphenyl)phenylmethoxy (DMT) group is introduced to protect reactive sites during phosphorylation .
- Phosphoramidite formation : The 2-cyanoethoxy-diisopropylamino phosphoramidite group is coupled under anhydrous conditions using strong bases (e.g., sodium hydride) and polar aprotic solvents (e.g., DMF) to ensure efficient phosphitylation .
- Purification : Column chromatography (silica gel) or recrystallization is employed to isolate the product, with yields optimized by controlling reaction time (24–48 hours) and temperature (0–25°C) .
Q. How is this compound characterized post-synthesis, and what analytical techniques are most effective?
Characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (for aromatic protons), ³¹P NMR (to confirm phosphoramidite linkage), and ¹³C NMR (for carbon backbone verification) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 260 nm) monitors purity (>95%) and identifies diastereomers .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of the phosphoramidite group during oligonucleotide synthesis using this compound?
Key strategies include:
- Moisture control : Conduct reactions under inert atmosphere (argon/nitrogen) with molecular sieves to prevent hydrolysis of the phosphoramidite group .
- Activator selection : Use 1H-tetrazole or 5-ethylthio-1H-tetrazole to enhance nucleophilic displacement during coupling, improving efficiency to >98% .
- Solvent optimization : Anhydrous acetonitrile or dichloromethane minimizes side reactions .
Q. What strategies mitigate hydrolysis of the cyanoethyl phosphate group under basic conditions?
- pH control : Maintain reaction pH < 8.0 during deprotection steps to prevent β-elimination of the cyanoethyl group .
- Temperature modulation : Perform deprotection at ≤20°C to slow hydrolysis kinetics .
- Alternative protecting groups : Replace the cyanoethyl group with more stable alternatives (e.g., methyl) for long-term storage, though this may require post-synthetic modifications .
Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved when analyzing diastereomeric impurities?
- Stereochemical analysis : Use 2D NMR (COSY, NOESY) to distinguish diastereomers by correlating spatial proximity of protons .
- Chiral chromatography : Employ chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers and quantify impurities .
- Computational modeling : Density Functional Theory (DFT) simulations predict chemical shifts and validate experimental data .
Methodological Notes
- Stereochemistry : The compound’s tetrahydrofuran ring (oxolan-2-yl) introduces stereocenters. Use chiral auxiliaries or asymmetric catalysis during synthesis to control configurations .
- Stability : Store the compound at -20°C under argon, as the phosphoramidite group is sensitive to moisture and oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
